molecular formula C17H12O4 B8344386 Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate

Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate

Cat. No.: B8344386
M. Wt: 280.27 g/mol
InChI Key: YUBIJBINHXSONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is an organic compound derived from anthracene It is characterized by the presence of two ketone groups at the 9 and 10 positions, a carboxylate group at the 2 position, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate typically involves the reaction of anthraquinone derivatives with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential antimicrobial properties against various pathogens.

    Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound can generate reactive oxygen species, which cause oxidative stress and damage to cellular structures. This mechanism is particularly effective against bacterial cells, making it a potential candidate for antimicrobial applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

ethyl 9,10-dioxoanthracene-2-carboxylate

InChI

InChI=1S/C17H12O4/c1-2-21-17(20)10-7-8-13-14(9-10)16(19)12-6-4-3-5-11(12)15(13)18/h3-9H,2H2,1H3

InChI Key

YUBIJBINHXSONI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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